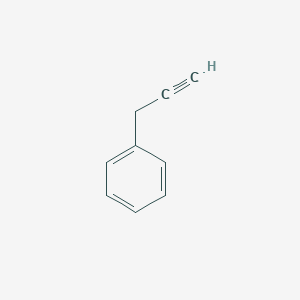

3-Phenyl-1-propyne

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSKVYWPINGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143941 | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-11-2 | |

| Record name | Benzene, 2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU32H24A0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Versatility of Arylalkynes in Synthesis

Arylalkynes are organic compounds that feature a carbon-carbon triple bond directly attached to an aromatic ring system. This unique structural motif imbues them with a rich and diverse reactivity, making them invaluable assets in the toolbox of synthetic chemists. thieme.de The carbon-carbon triple bond, with its high electron density, can readily participate in a wide array of chemical transformations. These include, but are not limited to, additions, cycloadditions, and coupling reactions. This reactivity allows for the construction of intricate molecular architectures from relatively simple starting materials. thieme.de

The versatility of arylalkynes extends to their ability to serve as precursors for a multitude of functional groups and structural motifs. For instance, they can be readily converted into stereodefined alkenes, ketones, and carboxylic acids through various oxidative and reductive methodologies. organic-chemistry.orgorganic-chemistry.org Furthermore, their participation in powerful carbon-carbon bond-forming reactions, such as the Sonogashira coupling, has become a staple in the synthesis of natural products, pharmaceuticals, and conjugated organic materials. thieme.de The continuous development of novel catalytic systems further expands the synthetic utility of arylalkynes, enabling transformations that were previously challenging or inefficient. beilstein-journals.org

3 Phenyl 1 Propyne: a Strategically Important Building Block

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to form carbon-carbon bonds. The Sonogashira coupling, in particular, is a powerful method for the synthesis of alkynes.

Sonogashira Coupling Protocols for this compound Synthesis

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is a versatile and widely used method for the synthesis of this compound and its derivatives.

In a typical procedure, an aryl halide such as iodobenzene (B50100) is reacted with this compound in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) and a copper(I) salt, often copper(I) iodide (CuI). researchgate.netacs.org The reaction is typically carried out in a solvent such as triethylamine (B128534) or a mixture of tetrahydrofuran (B95107) (THF) and an amine. researchgate.netorganic-chemistry.org The amine serves as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.

Several studies have focused on optimizing the conditions for the Sonogashira coupling to improve yields and reaction times. For instance, using 1,1,3,3-tetramethylguanidine (B143053) (TMG) as a base in N-hydroxyethylpyrrolidone (HEP), a green solvent, has been shown to facilitate the reaction of this compound with aryl iodides at 30°C, achieving high conversions in as little as 30 minutes. acs.org Another approach involves the in-situ generation of propyne from (E/Z)-1-bromopropene and n-butyllithium (nBuLi), followed by the addition of the aryl halide and the catalyst system, which avoids handling the volatile and flammable propyne gas directly. thieme-connect.com

Table 1: Sonogashira Coupling Protocols for this compound Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodoaniline | This compound | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | THF/Triethylamine | Not specified | Not specified | researchgate.net |

| Iodobenzene | This compound | Pd(PPh₃)₂Cl₂ | TMG | HEP | 30°C, 30 min | >99% conversion | acs.org |

| Aryl Iodides | Propyne (in situ) | Pd(PPh₃)₂Cl₂, CuI | iPr₂NH | THF | -78°C to 20°C | 98% | thieme-connect.com |

| Aryl Iodides | Propyne | Pd-Cu catalyst | Triethylamine | THF | -78°C to RT | 85-94% | organic-chemistry.org |

Dehydrohalogenation Strategies for Alkyne Formation

Dehydrohalogenation is a classic and effective method for the synthesis of alkynes. This strategy involves the elimination of two molecules of hydrogen halide from a dihaloalkane or a vinyl halide to form a triple bond. chemistrysteps.comlibretexts.org

Synthesis from Propargyl Halide Precursors

The synthesis of this compound can be achieved through the dehydrohalogenation of a suitable propargyl halide precursor. This typically involves a two-step process where an alkene is first halogenated to form a vicinal dihalide, which is then subjected to double dehydrohalogenation. libretexts.orgmasterorganicchemistry.com

The choice of base is critical for the success of the dehydrohalogenation reaction. While strong bases like potassium hydroxide (B78521) (KOH) can be used, stronger bases such as sodium amide (NaNH₂) in liquid ammonia (B1221849) are often preferred to ensure the complete elimination to the alkyne and to avoid potential rearrangements. chemistrysteps.comlibretexts.org The reaction proceeds through an E2 mechanism, where the base removes a proton and the halide ion is eliminated in a concerted step. libretexts.org Two consecutive E2 reactions are required to form the alkyne from a dihalide. chemistrysteps.comyoutube.com

For the synthesis of this compound, a plausible route involves the chlorination of 3-phenyl-1-propanol (B195566) to the corresponding halide, followed by base-mediated elimination.

Table 2: Dehydrohalogenation for Alkyne Synthesis

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| Vicinal or Geminal Dihalides | NaNH₂ in NH₃ | Alkyne | Double E2 elimination; avoids rearrangement. | chemistrysteps.comlibretexts.org |

| 1,2-Dihalopropane | Alcoholic KOH | Propyne | Elimination of two hydrogen halide molecules. | ck12.org |

| Alkenes | 1. Halogenation (e.g., Br₂) 2. NaNH₂ | Alkyne | Two-step process involving halogenation and double dehydrohalogenation. | masterorganicchemistry.com |

Targeted Synthesis of Isotopic Variants (e.g., 3,3,3-tri-d₅-phenylpropyne)

The synthesis of isotopically labeled compounds is crucial for various studies, including reaction mechanism elucidation and metabolic tracking. The synthesis of deuterated analogues of this compound, such as those with a deuterated phenyl group, can be achieved by employing deuterated starting materials in the established synthetic routes.

For example, in the Sonogashira coupling, deuterated iodobenzene (iodo-d₅-benzene) can be coupled with propyne to yield 3-(phenyl-d₅)-1-propyne. Similarly, in dehydrohalogenation strategies, starting with a deuterated phenyl-containing precursor would lead to the corresponding deuterated alkyne.

While specific literature detailing the synthesis of 3,3,3-tri-d₅-phenylpropyne was not found in the search results, the general principles of isotopic labeling suggest that starting with a commercially available deuterated phenyl precursor, such as deuterated benzene (B151609), and functionalizing it to a suitable halide or other precursor for the coupling or elimination reactions described above would be a viable synthetic route. The inclusion of isotopes of hydrogen, such as deuterium (B1214612) (²H), is a known technique in chemical synthesis. google.com

Reactivity and Advanced Reaction Pathways of 3 Phenyl 1 Propyne

Metal-Catalyzed Transformations

Metal catalysts play a crucial role in activating the otherwise inert triple bond of 3-phenyl-1-propyne, guiding the reaction towards specific outcomes. The choice of metal, ligands, and reaction conditions can profoundly influence the regioselectivity and stereoselectivity of these transformations.

Hydrosilylation Reactions of this compound

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of this compound, yielding vinylsilanes. These products are valuable intermediates in organic synthesis, participating in cross-coupling reactions, oxidations, and other transformations.

The hydrosilylation of terminal alkynes like this compound can theoretically produce three vinylsilane isomers: the α-isomer (Markovnikov addition) and the β-(E) and β-(Z) isomers (anti-Markovnikov addition). rsc.org The distribution of these products is highly dependent on the catalyst system and the nature of the hydrosilane and alkyne substituents. rsc.org

For instance, rhodium(I) catalysts featuring N,O-functionalized N-heterocyclic carbene (NHC) ligands have shown a preference for the β-(Z)-vinylsilane isomer. rsc.org In one study, the hydrosilylation of this compound reached 96% conversion in 7 hours, with a 77% selectivity for the β-(Z)-vinylsilane isomer. rsc.org Conversely, cobalt catalysts can be tuned to favor different isomers; depending on the ligand, β-(E), β-(Z), or α-vinylsilanes can be obtained. researchgate.net Platinum-catalyzed hydrosilylation has also been explored, with studies showing high regioselectivity. nih.gov

The steric and electronic properties of both the alkyne and the silane (B1218182) are critical in determining the reaction's outcome. For internal alkynes, such as 1-phenyl-1-propyne (B1211112), hydrosilylation typically results in syn-addition products. rsc.orgrsc.org In the case of 1-phenyl-1-propyne, the reaction can be slower and may produce a mixture of syn-addition isomers. rsc.orgrsc.org

Table 1: Regioselectivity in the Hydrosilylation of Phenyl-Substituted Alkynes

| Alkyne | Catalyst System | Major Product(s) | Selectivity/Ratio | Reference |

|---|---|---|---|---|

| This compound | Rh(I)-NHC | β-(Z)-vinylsilane | 77% β-(Z) | rsc.org |

| 1-Phenyl-1-propyne | Rh(I)-NHC | syn-(E) and syn-(Z) | Equimolar mixture | rsc.orgrsc.org |

| 1-Phenyl-1-propyne | Co-NHC | Varies with ligand | β-(E), β-(Z), or α | researchgate.net |

| This compound | Pt(dba)₃/Phosphonite | Hydrosilylation product | >20:1 rr | nih.gov |

Significant research has focused on developing novel rhodium(I) catalyst systems to control the outcome of alkyne hydrosilylation. rsc.orgrsc.orgresearchgate.net Neutral and cationic rhodium(I) complexes bearing a lutidine-derived polydentate ligand with NHC and methoxy (B1213986) functionalities have been synthesized and evaluated. rsc.orgrsc.orgresearchgate.net

One particular catalyst, [RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)], demonstrated superior activity and selectivity for the β-(Z)-vinylsilane product in the hydrosilylation of various terminal alkynes. rsc.orgrsc.org This contrasts with related rhodium(I) catalysts based on 2-picolyl-functionalized NHC ligands, which tend to favor the β-(E) isomer. rsc.orgrsc.org The hydrosilylation of the internal alkyne 1-phenyl-1-propyne with these catalysts selectively yields syn-addition vinylsilane products. rsc.orgrsc.org

The development of graphene-supported rhodium-triazolylidene hybrid catalysts has also shown promise. These heterogeneous catalysts exhibit excellent activity, comparable to their homogeneous counterparts, and good selectivity for the syn-addition products in the hydrosilylation of internal alkynes like 1-phenyl-1-propyne. csic.es

Table 2: Performance of Selected Rhodium(I) Catalysts in the Hydrosilylation of 1-Phenyl-1-propyne

| Catalyst | Hydrosilane | Conversion | Product(s) | Reference |

|---|---|---|---|---|

| [RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)] | HSiMe₂Ph | 95% (5 h) | syn-(E) and syn-(Z) mixture | rsc.orgrsc.org |

| TRGO-4-Rh (heterogeneous) | HSiMePh₂ | High | syn-addition | csic.es |

Regioselectivity and Stereoselectivity in Hydrosilylation

Hydrocarboxylation Reactions

Hydrocarboxylation is a powerful transformation that introduces a carboxylic acid group across a carbon-carbon multiple bond using carbon dioxide (CO₂) as a C1 source. This atom-economical process is of great interest for the synthesis of α,β-unsaturated carboxylic acids from alkynes.

Copper(I) catalysts have emerged as effective promoters for the hydrocarboxylation of alkynes with CO₂. ingentaconnect.comkyoto-u.ac.jp The reaction typically employs a hydrosilane as a reducing agent. ingentaconnect.com For unsymmetrical internal alkynes like 1-phenyl-1-propyne, the reaction can afford a mixture of hydrocarboxylated products. kyoto-u.ac.jp

Theoretical studies using density functional theory (DFT) have provided insights into the reaction mechanism. ingentaconnect.com The process is thought to involve the in-situ generation of an active copper hydride species, which then adds to the alkyne. ingentaconnect.com This is followed by CO₂ insertion into the copper-alkenyl bond and subsequent reaction with the hydrosilane to regenerate the catalyst and yield the silyl (B83357) ester of the carboxylic acid. ingentaconnect.com

The regioselectivity of the hydrocarboxylation of unsymmetrical alkynes is a key challenge. In the case of 1-phenyl-1-propyne, the addition of the carboxyl group can occur at either of the two sp-hybridized carbon atoms.

DFT calculations on the copper(I)-catalyzed hydrocarboxylation of 1-phenyl-1-propyne suggest that the alkyne insertion step is crucial for controlling the regioselectivity of the products. ingentaconnect.com Electronic effects are believed to be the primary determinant of the observed regioselectivity. ingentaconnect.com Other catalyst systems, such as those based on titanium, have also been employed. For instance, Cp₂TiCl₂-catalyzed hydrocarboxylation of 1-phenyl-1-propyne has been shown to proceed with good regioselectivity, favoring the product where the COOH group is attached to the phenyl-bearing carbon. rsc.org Similarly, gold(I)-catalyzed hydrocarboxylation of phenylpropyne has been reported to afford vinyl esters with complete regio- and stereoselectivity. acs.org The reaction of 1-phenyl-1-propyne can sometimes result in a mixture of regioisomers, highlighting the influence of the catalytic system on the reaction's outcome. beilstein-journals.org

Table 3: Regioselectivity in the Hydrocarboxylation of 1-Phenyl-1-propyne

| Catalyst System | Key Feature | Outcome | Reference |

|---|---|---|---|

| Copper(I)-NHC | Alkyne insertion controls regioselectivity | Mixture of regioisomers | ingentaconnect.comkyoto-u.ac.jp |

| Cp₂TiCl₂ | Good regioselectivity | COOH adds to phenyl-bearing carbon | rsc.org |

| Gold(I) | Complete regio- and stereoselectivity | Vinyl ester formation | acs.org |

| Rhodium | Varies | Mixture of regio- and stereoisomers | beilstein-journals.org |

Copper(I)-Catalyzed Hydrocarboxylation with Carbon Dioxide

Hydrogenation Processes

The hydrogenation of alkynes is a fundamental transformation in organic chemistry, allowing for the selective production of alkenes or the complete saturation to alkanes. The reactivity of this compound in these processes is of significant interest, with research focusing on catalyst performance, selectivity, and reaction kinetics.

The liquid-phase hydrogenation of this compound has been systematically investigated using various heterogeneous catalysts. Studies have employed several metal catalysts, including rhodium (Rh), platinum (Pt), palladium (Pd), and iridium (Ir), supported on titanium dioxide (TiO₂). acs.org The activity and selectivity of these catalysts are influenced by the specific metal used and its loading percentage on the support material. acs.org

In these studies, catalysts are prepared by impregnating the TiO₂ support with aqueous solutions of the respective metal salts, followed by drying, calcination in air, and subsequent reduction in a hydrogen flow to form the active metallic nanoparticles. researchgate.net For instance, Rh/TiO₂ catalysts have been prepared using rhodium(III) nitrate (B79036) solutions, calcined at 400°C, and reduced at 330°C. researchgate.net The reaction is typically carried out in a solvent such as deuterated benzene (B151609), allowing for real-time monitoring of the reaction progress and product distribution via Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.net

A critical aspect of alkyne hydrogenation is controlling the reaction to selectively yield the corresponding alkene (semihydrogenation) without further reduction to the alkane. In the case of this compound, the goal is the formation of 3-phenyl-1-propene.

Research has shown that the choice of metal catalyst plays a crucial role in determining selectivity. Among the tested catalysts on a TiO₂ support, palladium (Pd) has been identified as the most selective for the semihydrogenation of phenylalkynes to their olefinic counterparts. acs.org While catalysts like Pd/TiO₂ and Rh/TiO₂ were found to sometimes promote oligomerization as a side reaction with this compound, the selectivity towards the desired alkene remains a key finding. acs.org

In related studies on the isomeric internal alkyne, 1-phenyl-1-propyne, single-atom alloy (SAA) catalysts have demonstrated exceptional performance. A Pd₁Ag₃/Al₂O₃ SAA catalyst exhibited excellent selectivity of 95–97% for the formation of the corresponding alkene. chemistryviews.orgsnnu.edu.cn This high selectivity remained consistent across a wide range of alkyne conversion levels (from 5% to 98%), indicating that the direct hydrogenation of the alkyne to the alkane is a negligible pathway on this type of catalyst. chemistryviews.orgsnnu.edu.cn

Table 1: Catalyst Selectivity in Phenylpropyne Hydrogenation

| Catalyst | Substrate | Selectivity towards Alkene | Source(s) |

|---|---|---|---|

| Pd/TiO₂ | This compound | Highest among Rh, Pt, Pd, Ir on TiO₂ | acs.org |

| Pd₁Ag₃/Al₂O₃ (SAA) | 1-Phenyl-1-propyne | 95–97% | chemistryviews.orgsnnu.edu.cn |

Understanding the kinetics of hydrogenation is essential for optimizing reaction conditions and catalyst design. Kinetic studies for the hydrogenation of this compound have been performed, examining the reaction orders for the substrate. acs.orgresearchgate.net

More detailed kinetic modeling has been developed for the closely related isomer, 1-phenyl-1-propyne, which provides significant insight into the reaction mechanism on metal surfaces. The hydrogenation kinetics on a Pd₁Ag₃/Al₂O₃ single-atom alloy catalyst were successfully described by a Langmuir-Hinshelwood type model. chemistryviews.orgsnnu.edu.cn This model is based on a reaction mechanism that suggests competitive adsorption of molecular hydrogen, the alkyne, and the resulting alkene onto the single-atom active sites of the catalyst. chemistryviews.orgsnnu.edu.cn The model was able to describe the kinetic characteristics of the reaction with an excellent degree of explanation (98.9%). chemistryviews.orgsnnu.edu.cn Such models, which account for the competition for active sites on the catalyst surface, are fundamental in chemical kinetics for surface-mediated reactions. nih.gov

Selectivity towards Alkene Formation in Hydrogenation

Oxidative Functionalization Reactions with Internal Alkynes

The provided outline specifies the oxidative functionalization of the target compound with internal alkynes. However, a review of relevant scientific literature did not yield studies describing this specific reaction pathway for this compound. Research in this area tends to focus on the reactions of various substrates with internal alkynes, such as the Ru(II)-catalyzed oxidative functionalization of arylhydrazines with internal alkynes like 1-phenyl-1-propyne. acs.orgnih.gov

Iridium-Catalyzed Addition Reactions

Iridium complexes are powerful catalysts for a variety of organic transformations, including addition reactions to unsaturated carbon-carbon bonds.

The iridium-catalyzed addition of 1,3-dicarbonyl compounds to alkynes is a valuable method for forming new carbon-carbon bonds. Research has demonstrated the first regio- and stereoselective addition of 1,3-diketones to unfunctionalized internal arylalkynes, a reaction that proceeds under neutral conditions. acs.org

In a key study, the reaction was investigated using the internal alkyne 1-phenyl-1-propyne as the arylalkyne substrate and acetylacetone (B45752) as the 1,3-diketone. acs.org The reaction was effectively catalyzed by a cationic iridium complex, [Ir(cod)₂]SbF₆ (where cod = 1,5-cyclooctadiene), in 1,2-dichloroethane (B1671644) as the solvent. acs.org The process yielded the desired addition product with high regio- and stereoselectivity. acs.org This method was shown to be tolerant of other functional groups, such as formyl and alkenyl groups, highlighting the chemoselectivity of the iridium catalyst. acs.org While this specific study focused on an internal alkyne, it represents a significant advancement in the functionalization of the arylalkyne class of compounds.

Cobalt-Catalyzed Reactions

Cobalt catalysis offers unique pathways for the functionalization of this compound. Depending on the reaction conditions and co-catalysts, cobalt complexes can direct the coupling of this compound with various partners, leading to the synthesis of valuable heterocyclic and carbocyclic frameworks.

In one notable example, the cobalt-catalyzed coupling of benzoic acids with 1-phenyl-1-propyne, an isomer of this compound, has been shown to produce a single regioisomer of the corresponding cyclic product in 65% yield. nih.gov This reaction proceeds under the influence of a cobalt(II) hexafluoroacetylacetonate catalyst, utilizing (TMS)₂NH as a base and O₂ with Ce(SO₄)₂ as co-oxidants. nih.gov The carboxylate group of the benzoic acid acts as a directing group, facilitating the regioselective C-H functionalization and subsequent annulation with the alkyne. nih.gov

Another significant application of cobalt catalysis is in the aminoquinoline-directed coupling of phosphinic amide sp² C-H bonds with alkynes. The reaction of a phosphinic amide with 1-phenyl-1-propyne, catalyzed by Co(NO₃)₂·6H₂O in the presence of Mn(OAc)₃·2H₂O and sodium pivalate, yields the corresponding coupling product in 72% yield. nih.gov This method demonstrates the utility of cobalt in facilitating C-H activation and subsequent intermolecular bond formation. nih.gov

Furthermore, cobalt complexes have been employed in the visible-light-driven hydrocarboxylation of alkynes using carbon dioxide. When 1-phenyl-1-propyne was subjected to a catalytic system of CoBr₂/dcype in the presence of a photoredox catalyst, it yielded a mixture of regio- and stereoisomeric hydrocarboxylated products. beilstein-journals.org

The following table summarizes the key findings for cobalt-catalyzed reactions involving a structural isomer of this compound.

Table 1: Cobalt-Catalyzed Reactions with 1-Phenyl-1-propyne

| Reaction Type | Cobalt Catalyst | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid C-H Alkenylation | Co(hfacac)₂ | Benzoic acid, (TMS)₂NH, O₂, Ce(SO₄)₂ | Cyclic alkenylation product | 65% | nih.gov |

| Phosphinic Amide C-H Coupling | Co(NO₃)₂·6H₂O | Phosphinic amide, Mn(OAc)₃·2H₂O, Na pivalate | C-H coupled product | 72% | nih.gov |

Iron-Catalyzed Transformations

Iron, being an earth-abundant and low-cost metal, has emerged as a powerful catalyst for various organic transformations. In the context of this compound, iron catalysts mediate unique cyclization and isomerization reactions.

Alkyne Cyclotrimerization

The iron-catalyzed [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for synthesizing substituted benzene derivatives. While early efforts to achieve the cyclotrimerization of diynes with phenylacetylene (B144264) using iron catalysts like Fe(OTf)₃, FeI₂, or Fe(OAc)₂ were unsuccessful, subsequent research has demonstrated the viability of this transformation under specific conditions. mdpi.com For instance, iron complexes featuring redox-active pyridine (B92270) diimine (PDAI) ligands have been shown to catalyze the cyclotrimerization of terminal alkynes. researchgate.net The regioselectivity of these reactions is a critical aspect, often leading to the formation of 1,2,4- or 1,3,5-trisubstituted benzenes depending on the catalyst system and the alkyne substituents. researchgate.nethbni.ac.in In the case of asymmetrically substituted alkynes like 1-phenyl-1-propyne, palladium-catalyzed cyclotrimerization in the presence of CuCl₂ has been reported to yield the 1,3,5-substituted isomer regioselectively. researchgate.net Iron-pincer complexes have also been utilized for the regioselective cyclotrimerization of internal alkynes, with 1-phenyl-1-propyne yielding a single regioisomer in 55% yield. hbni.ac.in

A proposed mechanism for iron-catalyzed cyclotrimerization involves the coordination of two alkyne molecules to an Fe(0) species, followed by oxidative cyclometalation to form a ferracyclopentadiene intermediate. rsc.org Subsequent insertion of a third alkyne molecule and reductive elimination affords the substituted benzene product. rsc.org

Table 2: Iron-Catalyzed Cyclotrimerization of 1-Phenyl-1-propyne

| Catalyst System | Product Regiochemistry | Yield | Reference |

|---|

Catalytic 1,3-H Atom Shifts

Low-coordinate iron silylamides have been identified as effective precatalysts for the isomerization of terminal benzylic alkynes like this compound. d-nb.info Specifically, anionic linear iron(I) silylamides catalyze a 1,3-H atom shift, transforming this compound first into phenylallene and subsequently into the more stable internal alkyne, 1-phenyl-1-propyne. d-nb.inforesearchgate.net

Using 10 mol% of the iron(I) complex, the conversion of this compound to phenylallene occurs selectively within minutes. d-nb.info The reaction then proceeds to completion, forming 1-phenyl-1-propyne over a period of 24 hours. d-nb.info Anionic trigonal iron(II) silylamides also facilitate this conversion, but the reaction stops at the allene (B1206475) stage. d-nb.inforesearchgate.net The proposed mechanism for these transformations involves a deprotonation/reprotonation sequence. d-nb.info

Table 3: Iron-Catalyzed Isomerization of this compound

| Catalyst | Product(s) | Reaction Time | Outcome | Reference |

|---|---|---|---|---|

| Anionic linear iron(I) silylamide | Phenylallene | Minutes | Selective transformation | d-nb.info |

| Anionic linear iron(I) silylamide | 1-Phenyl-1-propyne | 24 hours | Full transformation | d-nb.info |

Cycloaddition Chemistry

Cycloaddition reactions are fundamental processes in organic synthesis, allowing for the rapid construction of cyclic compounds. This compound, with its terminal alkyne functionality, is an excellent substrate for such reactions.

Copper-Catalyzed Azide-Alkyne [3+2] Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by Sharpless and coworkers. wiley-vch.de This reaction is characterized by its high efficiency, mild reaction conditions, broad functional group tolerance, and high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. wiley-vch.deglenresearch.comnih.gov The CuAAC reaction is significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. wiley-vch.deresearchgate.net

Mechanism and Bio-orthogonality

The mechanism of the CuAAC reaction is believed to proceed through a stepwise pathway involving copper acetylide intermediates. nih.govbeilstein-journals.org The reaction is often catalyzed by dinuclear copper centers. researchgate.net The process begins with the formation of a copper(I) acetylide from the terminal alkyne. This acetylide then reacts with the azide (B81097), leading to a six-membered copper(III) metallacycle intermediate. beilstein-journals.org Subsequent reductive elimination yields the triazole product and regenerates the copper(I) catalyst. wiley-vch.de

A key feature of the CuAAC reaction is its bio-orthogonality. The reacting functional groups, azides and terminal alkynes, are largely absent from natural biological systems. glenresearch.comwikipedia.org This allows the reaction to proceed within living systems without interfering with native biochemical processes. wikipedia.org This property has made CuAAC an invaluable tool for bioconjugation, enabling the labeling and study of biomolecules like proteins, glycans, and nucleic acids in their native environments. pcbiochemres.comnih.gov While the cytotoxicity of copper(I) ions can be a concern for in vivo applications, the development of stabilizing ligands has helped to mitigate this issue. glenresearch.comwikipedia.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Phenyl-1-propyne |

| Phenylallene |

| Benzoic acid |

| Cobalt(II) hexafluoroacetylacetonate |

| (TMS)₂NH (Hexamethyldisilazane) |

| Ce(SO₄)₂ (Cerium(IV) sulfate) |

| Phosphinic amide |

| Co(NO₃)₂·6H₂O (Cobalt(II) nitrate hexahydrate) |

| Mn(OAc)₃·2H₂O (Manganese(III) acetate (B1210297) dihydrate) |

| Sodium pivalate |

| CoBr₂ (Cobalt(II) bromide) |

| dcype (1,2-Bis(dicyclohexylphosphino)ethane) |

| Ir(ppy)(dtbpy) |

| iPr₂NEt (N,N-Diisopropylethylamine) |

| Fe(OTf)₃ (Iron(III) triflate) |

| FeI₂ (Iron(II) iodide) |

| Fe(OAc)₂ (Iron(II) acetate) |

| Phenylacetylene |

| CuCl₂ (Copper(II) chloride) |

Applications in Covalent Organic Framework (COF) Functionalization

This compound serves as a valuable building block in the functionalization of Covalent Organic Frameworks (COFs) through click chemistry. The terminal alkyne group of this compound can react with azide groups integrated into the COF structure. This reaction, typically a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forms stable 1,2,3-triazole linkages, effectively grafting the phenylpropyl moiety onto the porous material. rsc.org This method allows for the precise introduction of specific functional units into the COF, thereby tailoring its surface properties for various applications. rsc.org By adjusting the proportion of azide-functionalized monomers during the initial synthesis of the COF, researchers can control the density of the subsequently "clicked" this compound molecules within the framework. rsc.org

Solvent-Free Click Chemistry Approaches

The azide-alkyne cycloaddition, the cornerstone of click chemistry, is known for its high efficiency and compatibility with a range of conditions, including the use of aqueous media or even no solvent at all. tcichemicals.comacs.org While many documented procedures for reactions involving this compound utilize solvents like methanol/water mixtures, the fundamental principles of click chemistry support solvent-free approaches. tcichemicals.comresearchgate.net These reactions are characterized by high yields and the formation of minimal byproducts, which simplifies purification and aligns with the principles of green chemistry. tcichemicals.com The reaction's robustness makes it suitable for a variety of settings, from organic synthesis to materials science, without the absolute necessity of a solvent. tcichemicals.comacs.org

Rearrangement and Isomerization Reactions

This compound, a terminal alkyne, undergoes several rearrangement and isomerization reactions under thermal or catalytic conditions, leading to the formation of more stable isomers such as other arylalkynes, allenes, and conjugated dienes.

The isomerization of this compound involves the migration of its triple bond. This transformation can be induced by catalysts, leading to thermodynamically more stable products.

Iron silylamide complexes have been shown to be effective precatalysts for the bond isomerization of this compound. d-nb.info In the presence of 10 mol% of specific linear iron(I) complexes, this compound first isomerizes to an intermediate, phenylallene, which subsequently converts to the internal alkyne, 1-phenyl-1-propyne. d-nb.info The catalytic activity is influenced by the steric bulk of the catalyst, with bulkier systems demonstrating higher reactivity. d-nb.info Alkali metal silylamides, such as potassium hexamethyldisilazanide (KHMDS) and lithium hexamethyldisilazanide (LHMDS), also catalyze this bond isomerization. d-nb.info

Furthermore, gold(I) catalysis can achieve the isomerization of arylalkynes into 1,3-dienes. acs.org By employing a specially designed gold(I) complex with a biphenyl-2-ylphosphine ligand functionalized with a basic amino group, internal arylalkynes can be efficiently converted to conjugated 1,3-dienes. acs.org For instance, 1-phenyl-1-hexyne (B72867) derivatives smoothly undergo this gold-catalyzed isomerization to yield the corresponding 1,3-dienes in excellent yields. acs.org The reaction is highly diastereoselective, predominantly forming (E,E)-configured dienes. acs.org

Table 1: Catalytic Isomerization of this compound

| Catalyst System | Product(s) | Key Observation |

|---|---|---|

| Iron(I) Silylamide Complexes | Phenylallene, 1-Phenyl-1-propyne | Sequential isomerization from terminal alkyne to allene, then to internal alkyne. d-nb.info |

| Alkali Metal Silylamides (KHMDS, LHMDS) | 1-Phenyl-1-propyne | Effective for bond isomerization. d-nb.info |

The study of the unimolecular dissociation of this compound provides insight into its stability and the energetics of its fragmentation. Spectroscopic studies have been conducted on the resonance-stabilized 1-phenylpropargyl radical, which is produced in a jet-cooled discharge of this compound. guidechem.comamerigoscientific.comscientificlabs.comsigmaaldrich.com The formation of this radical is a key step in the dissociation pathway. Laser-induced fluorescence excitation and single vibronic level fluorescence (SVLF) spectroscopy have been utilized to study the electronic transition of this radical, providing information about the molecule's behavior upon excitation and subsequent dissociation. guidechem.comamerigoscientific.comsigmaaldrich.comchemicalbook.com

Thermal and Catalytic Isomerizations to Related Arylalkynes and Dienes

Nucleophilic Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to nucleophilic attack, leading to a variety of addition products. A notable example is its participation in multi-component "click reactions."

This compound is reported to react with styrene (B11656) oxide and sodium azide in a one-pot, three-component reaction to produce β-hydroxytriazoles. guidechem.comamerigoscientific.comscientificlabs.comchemicalbook.com This transformation is a prime example of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net

The reaction proceeds via the in situ formation of a 2-azidoalcohol from the ring-opening of the epoxide (styrene oxide) by the azide ion (from sodium azide). researchgate.net This intermediate then undergoes a highly regioselective 1,3-dipolar cycloaddition with this compound. researchgate.net The process is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, and proceeds smoothly in water at room temperature to give the desired 1,4-disubstituted β-hydroxytriazole in high yield. researchgate.net

Table 2: Three-Component Synthesis of β-Hydroxytriazoles

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product Type |

|---|

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| This compound | C₉H₈ | Subject of the article |

| Styrene Oxide | C₈H₈O | Reactant |

| Sodium Azide | NaN₃ | Reactant |

| β-Hydroxytriazole | Varies | Product |

| Phenylallene | C₉H₈ | Isomerization intermediate/product |

| 1-Phenyl-1-propyne | C₉H₈ | Isomerization product |

| 1,3-Dienes | Varies | Isomerization product class |

| 1-Phenyl-1-hexyne | C₁₂H₁₄ | Substrate for isomerization |

| Potassium hexamethyldisilazanide (KHMDS) | C₆H₁₈KNSi₂ | Catalyst |

| Lithium hexamethyldisilazanide (LHMDS) | C₆H₁₈LiNSi₂ | Catalyst |

| Copper(II) Sulfate | CuSO₄ | Catalyst precursor |

Mechanistic Investigations and Theoretical Studies of 3 Phenyl 1 Propyne Transformations

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a cornerstone of computational investigations into the reactions of 3-phenyl-1-propyne. It offers a balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces.

One significant application of DFT is in studying the reaction of the phenyl radical with propyne (B1212725), which can lead to the formation of this compound. rsc.orgnih.gov DFT calculations, often using functionals like B3LYP with a 6-311G** basis set, are employed to map out the potential energy surface (PES) for such reactions. rsc.orgnih.govosti.gov For instance, in the phenyl + propargyl radical recombination, the formation of this compound is a key entrance channel. rsc.orgnih.govosti.gov The computed energy of this compound relative to the phenyl + propargyl reactants is approximately -91.0 kcal/mol. rsc.org

DFT has also been instrumental in elucidating the mechanisms of cycloaddition reactions involving derivatives of this compound. For example, the mechanisms of [3+2] cycloaddition reactions have been explored using the M06 functional. sioc-journal.cn Furthermore, DFT studies on the stereoselective C2-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile have successfully explained the observed (Z)-isomer preference by identifying the lowest energy reaction pathway. nih.gov The calculations revealed a three-step process involving the formation of a zwitterion, proton transfer, and ring rearrangement. nih.gov

The energetics of various reaction pathways, including transition states and intermediates, are routinely calculated using DFT. This allows for the determination of reaction barriers and the identification of the most favorable mechanistic routes. For example, in the isomerization of this compound, a hydrogen shift from the sp3 carbon can lead to ring closure with a calculated barrier of -28.9 kcal/mol. rsc.org

High-Level Ab Initio Quantum Chemical Calculations (e.g., CCSD(T), G2M(RCC, RMP2), G3)

For more accurate energy calculations, high-level ab initio methods are often employed, typically as single-point calculations on geometries optimized with DFT. The "gold standard" coupled-cluster method with single, double, and perturbative triple excitations, CCSD(T), is frequently used. rsc.orgnih.gov

In the study of the phenyl + propargyl radical reaction, the potential energy surface was investigated at the CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G** level of theory for closed-shell singlet species. rsc.orgnih.govosti.gov For diradical species, a combination of CASPT2 and CCSD(T)-F12 methods was used. rsc.orgnih.govosti.gov These high-level calculations provide a more refined understanding of the energetics involved.

Other high-level methods like G2M(RCC, RMP2) and G3 have also been utilized to study the reaction of phenyl radicals with propyne. nih.gov These composite methods aim to approximate CCSD(T) results at a lower computational cost and have been shown to reproduce experimental rate constants with reasonable accuracy. nih.gov For instance, theoretical kinetic calculations employing these methods reproduced the total experimental rate constants for the phenyl radical reaction with propyne within a factor of three. nih.gov

Potential Energy Surface (PES) Mapping and Analysis

The mapping and analysis of the potential energy surface (PES) are crucial for understanding the complete reaction landscape of this compound transformations. The PES connects reactants, intermediates, transition states, and products, revealing all possible reaction pathways.

A detailed PES for the phenyl + propargyl radical recombination reaction has been constructed using a combination of DFT and high-level ab initio calculations. rsc.orgnih.govosti.gov This PES shows that the initial barrierless addition of the propargyl radical to the phenyl radical produces this compound and its isomer, phenylallene. rsc.orgnih.govosti.gov These adducts can then undergo further isomerization or dissociation into various products. rsc.orgnih.govosti.gov

The PES analysis demonstrates that at combustion-relevant conditions, the recombination of phenyl and propargyl radicals to form this compound is a viable mechanism for the formation of larger polycyclic aromatic hydrocarbons (PAHs) like indene (B144670). rsc.orgnih.govosti.gov The surface also reveals pathways for hydrogen shifts and ring closures, providing a comprehensive picture of the reaction dynamics. rsc.org

Transition State Theory (TST) and Variable Reaction Coordinate Transition State Theory (VRC-TST) for Rate Constant Determination

To move from the static picture of the PES to the dynamic behavior of a reaction, Transition State Theory (TST) and its variants are employed to calculate reaction rate constants.

For barrierless reactions, such as the initial association of the phenyl and propargyl radicals to form this compound, conventional TST is not applicable. In these cases, Variable Reaction Coordinate Transition State Theory (VRC-TST) is used to evaluate the high-pressure limit rate constants. rsc.orgnih.govosti.gov VRC-TST optimizes the transition surface along the reaction coordinate to determine the reactive flux. rsc.org

For reactions with a distinct energy barrier, conventional TST, often with tunneling corrections like the Eckart method, is used to compute the high-pressure limit rate constants. researchgate.net These calculations are essential for predicting how fast different reaction channels will proceed.

Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) Calculations for Temperature and Pressure Dependence

The rate constants of unimolecular reactions, such as the isomerization and dissociation of energized this compound adducts, are often dependent on temperature and pressure. Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with the master equation (ME), is the standard method for calculating these phenomenological rate constants. rsc.orgnih.govosti.gov

RRKM-ME calculations have been performed for the phenyl + propargyl system to determine the temperature- and pressure-dependent rate constants and product branching ratios. rsc.orgnih.govosti.gov These calculations show that at temperatures below 1000 K, the collisional stabilization of the this compound and phenylallene adducts is the dominant channel. rsc.org As the temperature increases, isomerization and H-elimination reactions become more competitive. rsc.org

The following table summarizes the kinetically important channels for the isomerization and dissociation of this compound at various pressures, as determined by RRKM-ME calculations. rsc.org

| Pressure | Dominant Channels at Higher Temperatures |

| 30 Torr | Isomerization to indene, dissociation to indenyl + H, and C6H5CHCCH + H |

| 1 atm | Isomerization to indene, dissociation to indenyl + H, and C6H5CHCCH + H |

| 10 atm | Isomerization to indene, dissociation to indenyl + H, and C6H5CHCCH + H |

| 100 atm | Isomerization to indene, dissociation to indenyl + H, and C6H5CHCCH + H |

At 2000 K, the yield of the two-ring PAH products (indenyl/indene) from the transformations of this compound varies significantly with pressure, as shown in the table below. rsc.org

| Pressure | Total Yield of Indenyl/Indene at 2000 K | Yield of Indene at 2000 K |

| 30 Torr | 44% | 2.8% |

| 1 atm | 25.1% | 6.9% |

| 10 atm | 18.2% | 10.6% |

| 100 atm | 15.3% | 13.2% |

Regioselectivity and Stereoselectivity Prediction from Electronic Effects

Computational methods are also invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound. These predictions are often based on the analysis of electronic effects.

In the hydrosilylation of this compound, electronic effects influence the selectivity of the reaction. rsc.org While a detailed computational study on this specific reaction is not provided in the search results, the general principles of how electronic effects guide selectivity are well-established. For instance, in the Pauson-Khand reaction of non-conjugated propargylic alkynes, the electronegativity of the substituent group dictates the major regioisomer through an inductive effect. core.ac.uk

In the context of the phenyl + propargyl reaction, the initial addition of the propargyl radical to the phenyl radical is a key step where regioselectivity could play a role, although the primary focus of the provided research is on the subsequent transformations of the this compound adduct. rsc.orgnih.gov

DFT calculations have been successfully used to predict the stereoselectivity of the C2-vinylation of 1-substituted imidazoles with a derivative of this compound, correctly identifying the pathway leading to the major (Z)-isomer. nih.gov This demonstrates the power of computational chemistry to rationalize and predict the outcomes of complex organic reactions.

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Theoretical calculations are crucial for understanding the reactivity and electronic characteristics of molecules like this compound. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis provide significant insights into reaction mechanisms. chemmethod.comsapub.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. malayajournal.org A smaller energy gap generally implies higher reactivity. For this compound, the electronic structure is a combination of the π-system of the phenyl ring and the π-system of the alkyne group. The HOMO is expected to have significant contributions from the phenyl ring's π-orbitals, while the LUMO would be associated with the π* antibonding orbitals of the alkyne and phenyl groups. In reactions, the specific nature of these orbitals dictates the molecule's behavior. For instance, in alkyne metathesis reactions involving related compounds like 1-phenyl-1-propyne (B1211112), the HOMO and LUMO of the catalyst and the alkyne are directly involved in key steps such as alkyne coordination and cycloaddition. researchgate.net

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgrsc.org The MEP map displays regions of varying electron density, where red typically indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). malayajournal.org For this compound, the MEP would show a region of high electron density (negative potential) associated with the π-electrons of the benzene (B151609) ring and the triple bond of the propyne group, making these sites attractive for electrophiles. The terminal hydrogen of the alkyne group would exhibit a more positive potential, making it a potential site for deprotonation by a strong base.

Experimental Mechanistic Elucidation

Kinetic Studies of Reaction Rates and Mechanisms

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical transformations involving this compound. Theoretical and experimental investigations have provided detailed kinetic data for its formation and subsequent reactions, particularly under combustion conditions.

A detailed theoretical study on the potential energy surface of the phenyl radical plus propargyl radical recombination reaction showed that this compound is a primary product. rsc.orgosti.gov Using Rice-Ramsperger-Kassel-Marcus Master Equation (RRKM-ME) calculations, temperature- and pressure-dependent rate constants were determined for the formation of this compound and its isomerization or dissociation into various products. rsc.org The reaction is a significant pathway to forming C9H8 isomers, including indene, especially at high temperatures. rsc.orgosti.gov

Below is a table summarizing the calculated temperature- and pressure-dependent rate constants for the formation of this compound from the reaction of phenyl and propargyl radicals.

| Temperature (K) | Pressure | Rate Constant (cm³/molecule⁻¹s⁻¹) |

|---|---|---|

| 300 | 30 Torr | 1.10E-10 |

| 300 | 1 atm | 1.19E-10 |

| 300 | 10 atm | 1.21E-10 |

| 1000 | 30 Torr | 2.50E-11 |

| 1000 | 1 atm | 3.55E-11 |

| 1000 | 10 atm | 4.14E-11 |

| 2000 | 30 Torr | 6.51E-12 |

| 2000 | 1 atm | 1.05E-11 |

| 2000 | 10 atm | 1.48E-11 |

Data derived from theoretical calculations of the phenyl + propargyl → this compound reaction. rsc.org

Deuterium (B1214612) Labeling Experiments for Mechanistic Insights

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the pathways of hydrogen atoms. marquette.edu While specific studies on this compound are less common, experiments on its isomer, 1-phenyl-1-propyne, provide valuable mechanistic insights that are broadly applicable to the reactions of phenyl-substituted alkynes.

In one study, the iridium-catalyzed addition of a 1,3-diketone to 1-phenyl-1-propyne was investigated using a deuterium-labeled diketone (3-deuterio-3-methyl-2,4-pentadione). acs.org The results showed that the deuterium atom was incorporated exclusively at the vinyl position of the product. acs.org This finding supported a mechanism involving the insertion of the alkyne into an iridium-hydride (or deuteride) bond. The observation that the deuterated diketone reacted more slowly than its non-deuterated counterpart further informed the kinetic understanding of the mechanism. acs.org

Another example involves the photoredox cobalt-catalyzed hydroaminomethylation of alkynes, where deuterium labeling experiments were performed with 1-phenyl-1-propyne to probe the reaction pathway. rsc.org Such isotopic tracer studies are invaluable for distinguishing between proposed mechanistic cycles and identifying the origin of hydrogen atoms in the final product. marquette.edu

In-situ Spectroscopic Monitoring of Reactions

Monitoring reactions in real-time using spectroscopic techniques provides direct evidence of transient intermediates and helps to build a comprehensive mechanistic picture. Various in-situ methods have been applied to study transformations involving phenyl-propyne structures.

Laser-induced fluorescence (LIF) spectroscopy has been used to observe gas-phase radical intermediates. In one key experiment, the 1-phenylpropargyl radical was identified spectroscopically after being produced in a jet-cooled discharge of this compound. nih.gov The detection of this specific radical provides conclusive evidence for its formation and potential role in subsequent reactions, such as the formation of polycyclic aromatic hydrocarbons in combustion environments. nih.gov

In the condensed phase, time-resolved reflection-absorption infrared spectroscopy (RAIRS) has been employed to monitor reactions on surfaces. uchicago.edu For instance, the reaction of atomic oxygen with self-assembled monolayers containing phenyl-ethynyl moieties was studied under ultrahigh vacuum conditions. uchicago.edu RAIRS allowed for the observation of the formation of a stabilized ketene (B1206846) intermediate, which would not be easily observable in the gas phase, providing insight into how reaction pathways can be altered by the local environment. uchicago.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for monitoring reaction progress in solution. The reaction of an iron-furyl complex with 1-phenyl-1-propyne under photolytic conditions was monitored by ¹H NMR. osti.gov This allowed for the tracking of reactant consumption and product formation over time, helping to establish the relative reactivity of different alkynes in the reaction. osti.gov Similarly, in situ Fourier Transform Infrared Spectroscopy (FT-IR) has been used to detect activated deuterium species on catalyst surfaces during the hydrogenation of related compounds. chinesechemsoc.org

Applications of 3 Phenyl 1 Propyne in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

3-Phenyl-1-propyne, also known as propargylbenzene, is a versatile starting material in the field of organic chemistry. guidechem.comcymitquimica.com Its terminal alkyne functional group, coupled with a phenyl ring, provides a reactive site for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures. guidechem.comcymitquimica.com

Synthesis of β-Hydroxytriazoles

This compound is utilized in the synthesis of β-hydroxytriazoles through a one-pot, three-component reaction. scientificlabs.comchemicalbook.com This "click chemistry" approach involves the reaction of this compound with an epoxide, such as styrene (B11656) oxide, and sodium azide (B81097). scientificlabs.comchemicalbook.comresearchgate.net The reaction proceeds by the in situ formation of an azido (B1232118) alcohol from the epoxide, which then undergoes a regioselective cycloaddition with the terminal alkyne of this compound. researchgate.net This method is notable for its high efficiency, often resulting in excellent yields of the desired β-hydroxytriazole product. researchgate.net The reaction can be carried out in water at room temperature, highlighting its green chemistry credentials. researchgate.net

Table 1: Synthesis of β-Hydroxytriazoles using this compound

| Reactants | Product | Yield | Reference |

| This compound, Styrene oxide, Sodium azide | β-hydroxytriazole | High | researchgate.net |

Synthesis of Indoles

The synthesis of indoles, a core structure in many pharmaceuticals and biologically active compounds, can be achieved using this compound. scientificlabs.comchemicalbook.com The reaction involves the treatment of this compound with N-phenylhydrazine or its derivatives, such as N-methyl-N-phenylhydrazine. scientificlabs.comchemicalbook.comsigmaaldrich.com This transformation is a key step in constructing the indole (B1671886) scaffold. scientificlabs.comchemicalbook.com

Synthesis of 4-Phenyl-2-butyn-1-ol

This compound serves as a direct precursor for the synthesis of 4-phenyl-2-butyn-1-ol. guidechem.comscientificlabs.comfishersci.pt This conversion highlights the utility of this compound in extending a carbon chain while retaining a reactive alkyne functionality, which can be further manipulated in subsequent synthetic steps. guidechem.comscientificlabs.comfishersci.pt

Intermediates for Pharmaceutical and Agrochemical Development

The derivatives synthesized from this compound, such as indoles and other complex molecules, are significant intermediates in the development of new pharmaceuticals and agrochemicals. guidechem.com The structural motifs accessible from this starting material are prevalent in a wide range of biologically active compounds. guidechem.com For instance, the indole core is a fundamental component of many approved drugs. The versatility of this compound allows for the creation of diverse molecular libraries for screening and development of new therapeutic and crop protection agents. guidechem.com

Functional Materials Chemistry Applications

The unique electronic and structural properties of this compound also lend themselves to applications in materials science, particularly in the functionalization of advanced porous materials.

Functionalization of Covalent Organic Frameworks (COFs) and Porous Materials

This compound is employed in the post-synthetic modification of covalent organic frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The terminal alkyne of this compound can readily participate in "click" reactions with azide-functionalized COFs. This reaction results in the formation of stable triazole linkages, effectively grafting benzyl (B1604629) groups onto the surface of the COF's pores. researchgate.net This surface engineering allows for the precise tuning of the chemical and physical properties of the COF, such as its sorption capabilities and catalytic activity. researchgate.net For example, the introduction of phenyl groups can enhance the framework's affinity for specific guest molecules. nih.gov

Design and Synthesis of Solid-State Molecular Rotors

Solid-state molecular rotors are molecule-level machines that can perform repetitive rotational motion within a crystalline lattice. The synthesis of these structures often involves connecting a rotating component (the rotator) to a stationary component (the stator) via a single bond axle. Derivatives of this compound, particularly sterically hindered variants like 3,3,3-triphenyl-1-propyne, serve as crucial components in constructing the stator portion of these molecular machines. ucla.edursc.org

The primary synthetic route employed is the Sonogashira cross-coupling reaction. rsc.orgacs.orgnih.gov In this methodology, a derivative such as 3,3,3-triphenyl-1-propyne is coupled with a dihalogenated aromatic or heteroaromatic compound that functions as the rotator. ucla.edursc.org For example, molecular rotors have been successfully synthesized by reacting a tri-isopropylsilyloxy (TIPS)-substituted trityl stator (derived from a phenylpropyne precursor) with rotators like 1,4-diiodobenzene, 2,3-difluoro-1,4-diiodobenzene, and 2,5-dibromopyridine. rsc.org The reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, with a copper(I) iodide co-catalyst in an amine solvent. rsc.org These syntheses are generally high-yielding, demonstrating the efficiency of using phenylpropyne-based stators in constructing complex, functional molecular systems. rsc.org

| Stator Precursor | Rotator Component | Catalyst System | Yield (%) | Resulting Rotor | Reference |

| TIPS-substituted trityl alkyne | 1,4-diiodobenzene | Pd(PPh₃)₂Cl₂ / CuI | 77% | Rotor 1 | rsc.org |

| TIPS-substituted trityl alkyne | 2,3-difluoro-1,4-diiodobenzene | Pd(PPh₃)₂Cl₂ / CuI | 82% | Rotor 2 | rsc.org |

| TIPS-substituted trityl alkyne | 2,5-dibromopyridine | Pd(PPh₃)₂Cl₂ / CuI | 81% | Rotor 3 | rsc.org |

| 3,3,3-triphenyl-1-propyne | 3,6-pyridazinediol ditriflate | Pd(0) catalyst | 75% | Pyridazine-containing rotor | ucla.edu |

Polymerization and Copolymerization for Advanced Materials

The alkyne functionality in phenylpropyne derivatives is amenable to polymerization, leading to the formation of high-performance polymers with unique properties. These materials have found applications in areas such as gas separation and conjugated polymer systems.

While poly[1-(trimethylsilyl)-1-propyne] (PTMSP) is known for having the highest gas permeability among all polymers, research has focused on modifying its structure to enhance and stabilize its properties. jst.go.jp One effective strategy is the copolymerization of phenyl propyne (B1212725) derivatives. jst.go.jp Specifically, the metathesis copolymerization of 1-(p-trimethylsilyl)phenyl-1-propyne (SPP) with other substituted diphenylacetylenes has been shown to produce polymers suitable for fabricating highly gas-permeable membranes. rsc.orgnih.govnih.gov

For instance, copolymers of SPP with diphenylacetylenes bearing tert-butyl (BDPA) or trimethylsilyl (B98337) (SDPA) groups have been synthesized. rsc.orgrsc.org These copolymerizations, often initiated by catalysts like TaCl₅/n-Bu₄Sn, yield materials from which free-standing membranes can be cast. rsc.orgmdpi.com Interestingly, the gas permeability of the resulting membranes can be tuned by adjusting the monomer feed ratio. rsc.orgnih.gov In some cases, the copolymers exhibit higher gas permeabilities than the corresponding homopolymers, with oxygen permeability coefficients (PO2) reaching up to 2100 barrers. rsc.orgnih.govnih.gov

| Copolymer System | Monomer Feed Ratio (SPP:Co-monomer) | Oxygen Permeability (PO2) in barrers | Reference |

| poly(SPP-co-BDPA) | 1:4 | Higher than homopolymer | nih.govnih.gov |

| poly(SPP-co-SDPA) | 1:4 | Higher than homopolymer | nih.govnih.gov |

| General poly(SPP-co-diphenylacetylene) | Varied | 550–2100 | rsc.org |

Poly(disubstituted acetylene)s (PDSAs) are a class of conjugated polymers with potential applications in "synthetic metals" and luminescent materials. mdpi.com Copolymerization is a key strategy to modify the properties of these polymers. mdpi.com Research has demonstrated the successful copolymerization of monomers like 4-trimethylsilyl diphenyl acetylene (B1199291) (TMSDPA) with 1-trimethylsilyl-1-propyne (TMSP), which contains an alkyl-silyl group instead of a phenyl group on the propyne backbone. mdpi.com

The copolymerization can be initiated by transition metal catalysts, with the TaCl₅–Bu₄Sn system proving effective. mdpi.com By incorporating different ratios of the phenyl-containing monomer (TMSDPA) and the alkyl-silyl monomer (TMSP), the chemical composition and chain structure of the resulting polymer can be precisely controlled. mdpi.com This control allows for the tuning of the polymer's properties, such as converting a polymer that suffers from aggregation-caused quenching (ACQ) of fluorescence into one that exhibits aggregation-induced emission (AIE), a highly desirable property for materials used in sensors and displays. mdpi.com The successful synthesis of these copolymers is confirmed by spectroscopic methods like FTIR and NMR, which show the characteristic signals of both monomer units in the final polymer chain. mdpi.com

Synthesis of Gas-Permeable Membranes

Ligand Design in Transition Metal Catalysis

While this compound is frequently used as a substrate in transition-metal-catalyzed reactions like the Sonogashira coupling, its role as a direct, modulating ligand is less common but has been noted. rsc.orgchim.it Phosphines are more typical ligands, where their electronic and steric properties are tuned to control the reactivity and selectivity of the metal center. tcichemicals.comscbt.com

However, this compound has been reported to serve as a ligand in molybdenum and tungsten carbonyl complexes, which have shown activity in hydrocracking catalysis. Furthermore, its terminal alkyne group is highly suitable for "click chemistry" reactions, such as reacting with azide groups to form triazole linkages. This capability allows for the covalent incorporation of the this compound unit into larger, more complex ligand frameworks, thereby introducing benzyl groups into the final structure.

Supramolecular Chemistry and Molecular Recognition

The aromatic and alkyne moieties of this compound make it an excellent component for studying the non-covalent interactions that govern molecular recognition and the assembly of supramolecular structures.

CH/π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are crucial in biological and synthetic supramolecular systems. mdpi.commdpi.com The phenyl group of this compound can act as the π-acceptor in these interactions.

In one study, a molecular receptor incorporating a 6-(3-phenylpropyn-1-yl) moiety was synthesized to study molecular recognition with a galactopyranoside derivative. scielo.org.mx Using DFT calculations, researchers analyzed the geometry of the resulting supramolecular complex. scielo.org.mx The analysis revealed a clear CH/π interaction between a C-H bond of the carbohydrate and the phenyl ring of the propyne-derived unit. scielo.org.mx Another potential CH/π interaction was identified between a different C-H bond on the carbohydrate and the alkyne (-C≡C-) group of the receptor. scielo.org.mx These studies, which quantify the specific distances and angles of these weak interactions, are fundamental to understanding and designing more complex host-guest systems. scielo.org.mx

| Interacting Groups | Interaction Type | Key Distance (Å) | Key Angle (°) | Reference |

| Galactopyranoside C³-H and Phenyl group | CH/π | 2.38 | 163.6 | scielo.org.mx |

| Galactopyranoside C¹-H and Alkyne group | CH/π | 2.77 | 131.7 | scielo.org.mx |

| Galactopyranoside C⁴-H and Phenyl group | CH/π | 2.86 | 132.1 | scielo.org.mx |

Investigation of Non-Covalent Interactions (e.g., CH/π Interactions) in Supramolecular Complexes

Biomedical and Bioconjugation Applications

The terminal alkyne group in this compound is a key functional handle for its application in bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netadcreview.com This reaction forms a stable triazole linkage between an alkyne-functionalized molecule, like this compound, and an azide-modified biomolecule. researchgate.net The reaction is highly efficient and biocompatible, allowing for the specific modification of complex biological molecules such as nucleosides, nucleotides, and proteins in aqueous environments. researchgate.netadcreview.com

The CuAAC reaction has been successfully used to conjugate this compound to nucleosides. For instance, the cycloaddition of this compound with 8-aza-7-deaza-7-azido-2′-deoxyadenosine results in a conjugate with a direct carbon-nitrogen bond between the nucleobase and the newly formed triazole moiety. researchgate.net This strategy has been explored for creating functionalized oligonucleotides and developing molecular probes. researchgate.net The versatility of click chemistry allows for the introduction of the phenylpropyl group into a wide array of molecular architectures, from small molecules to large biopolymers. researchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | Product Feature | Reference |

| 8-aza-7-deaza-7-azido-2′-deoxyadenosine | This compound | Cu(I)-mediated 1,3-dipolar cycloaddition | Isomeric conjugate with C–N connectivity between the nucleobase and triazole moiety. | researchgate.net |

| Azide-functionalized prochelator | This compound | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Tridentate triazolyl ligand system for metal complexation. | mdpi.com |

Combinatorial chemistry is a powerful strategy in drug discovery that enables the rapid synthesis of a large number of diverse compounds, known as a chemical library. researchgate.netgoogle.com This approach involves systematically combining a set of chemical "building blocks" in various combinations to generate a multitude of potential drug candidates. google.com this compound serves as an excellent building block in this context due to its terminal alkyne functionality, which is readily employed in reliable and high-yield reactions like the CuAAC. researchgate.net

The creation of DNA-Encoded Libraries (DELs) is a prominent combinatorial method where building blocks are attached to unique DNA tags. researchgate.net The synthesis of these libraries is dependent on a toolkit of DNA-compatible reactions, and the implementation of novel on-DNA reactions is crucial for expanding the chemical space that can be explored. researchgate.net The click reaction involving alkynes like this compound is well-suited for this purpose, allowing for the incorporation of the phenylpropyl motif into vast libraries of small molecules. These libraries can then be screened simultaneously against a biological target to identify "hit" compounds, which can be further optimized into lead drug candidates. researchgate.net The modular nature of combinatorial synthesis, combined with the efficient reactivity of this compound, facilitates the systematic exploration of chemical space to discover molecules with desired biological activities. researchgate.net

In the field of radiochemistry, this compound is utilized in the "Click-to-Chelate" strategy for creating radiopharmaceuticals, particularly those containing technetium (Tc) and rhenium (Re) radioisotopes. mdpi.com This approach involves the CuAAC reaction to simultaneously synthesize and conjugate a tridentate chelating system to a molecule of interest. mdpi.com The resulting 1,2,3-triazole ring, formed from the reaction of an azide and an alkyne, becomes an integral part of the ligand system that coordinates the radiometal. mdpi.com

Specifically, this compound can be reacted with an azide-functionalized prochelator to form a tridentate ligand. This ligand system can then stably complex a [M(CO)₃]⁺ core (where M is ⁹⁹ᵐTc or ¹⁸⁶/¹⁸⁸Re). mdpi.com This method offers a highly efficient and selective route for radiolabeling, often achievable in a one-pot procedure under mild conditions suitable for sensitive biomolecules. mdpi.com The use of click chemistry in this context avoids the need for multi-step syntheses typically required for bifunctional chelating agents and provides a reliable method for developing radiotracers for medical imaging and therapy. mdpi.comacs.org

| Application | Strategy | Reactants | Key Outcome | Reference |

| Radiopharmaceutical Synthesis | Click-to-Chelate | Azide prochelator + this compound | Formation of a tridentate triazolyl ligand that coordinates with a [M(CO)₃]⁺ core (M = Tc, Re). | mdpi.com |

| Radiohalogenation | Two-Step Labeling | 2-[¹⁸F]fluoroethylazide + Alkyne-bearing peptides | Removal of excess precursor using an azide-coated resin to improve specific activity. | acs.org |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Phenyl 1 Propyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural elucidation of 3-phenyl-1-propyne in various chemical environments.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound and its derivatives. scielo.br The characteristic chemical shifts and coupling constants provide a unique fingerprint of the molecule's framework. For instance, in a derivative of this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region of the ¹H NMR spectrum, while the methylene (B1212753) and alkynyl protons exhibit distinct signals at specific chemical shifts. rsc.org

NMR is also a powerful technique for monitoring the progress of reactions involving this compound. lu.ch For example, in Sonogashira coupling reactions, the disappearance of the signal corresponding to the terminal alkyne proton of this compound and the appearance of new signals corresponding to the product can be tracked over time to determine reaction completion. rsc.org Similarly, in hydrogenation reactions, the emergence of signals corresponding to the newly formed alkyl or alkenyl protons provides direct evidence of the reaction's advancement. rsc.org

Interactive Table: Representative ¹H and ¹³C NMR Data for a this compound Derivative

This table presents typical NMR data for a derivative of this compound, specifically N-benzyl-4-chloro-2-(3-phenylprop-1-yn-1-yl)aniline. rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H (multiplet) | 7.41– 7.30 | 132.1, 128.8, 128.7, 127.9, 127.4, 127.2, 126.8 |

| Aniline-H (multiplet) | 7.48, 7.29, 7.24–7.18, 6.43 | 147.7, 138.6, 136.5, 134.3, 111.4, 110.1, 107.7 |

| Benzyl (B1604629) CH₂ | 4.37 | 47.7 |

| Propargyl CH₂ | 3.90 | 26.1 |

| Alkyne C≡C | - | 94.9, 78.1 |

Data sourced from a study on the synthesis of N-benzyl-2-(3-phenylprop-1-yn-1-yl)aniline derivatives. rsc.org

Variable-temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes such as conformational changes and restricted rotation in molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the energy barriers associated with these dynamic processes. unibas.it For derivatives of this compound, VT-NMR can be employed to study the rotation around single bonds, which may be hindered due to steric interactions. As the temperature is lowered, the rate of rotation decreases, and distinct signals for different conformers may be observed. acs.org This allows for the determination of the rotational energy barrier and provides valuable information about the molecule's conformational preferences.